(4-Bromo-3,5-dimethylpyridin-2-yl)methanol

Description

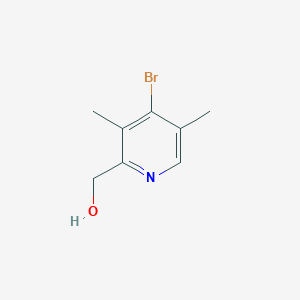

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative featuring a bromo substituent at the 4-position, methyl groups at the 3- and 5-positions, and a hydroxymethyl (-CH2OH) group at the 2-position (Figure 1). This compound serves as a critical building block in pharmaceutical synthesis and materials science due to its versatile reactivity and structural modularity .

Figure 1: Structure of this compound.

Properties

IUPAC Name |

(4-bromo-3,5-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIYYKAVFCPEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Br)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619372 | |

| Record name | (4-Bromo-3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220770-78-5 | |

| Record name | (4-Bromo-3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3,5-dimethylpyridin-2-yl)methanol typically involves the bromination of 3,5-dimethylpyridine followed by a reduction step. One common method is the bromination of 3,5-dimethylpyridine using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 4-bromo-3,5-dimethylpyridine. This intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-bromo-3,5-dimethylpyridine-2-carboxylic acid.

Reduction: Formation of 3,5-dimethylpyridin-2-ylmethanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- (4-Bromo-3,5-dimethylpyridin-2-yl)methanol serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides | Base (e.g., NaH) | Alkylated pyridine derivatives |

| Reduction | LiAlH4 | Anhydrous ether | Alcohol derivatives |

| Oxidation | KMnO4 | Acidic medium | Ketones or carboxylic acids |

Biological Research

Potential Therapeutic Applications

Research indicates that this compound may exhibit biological activity relevant to drug development. Its structure suggests potential interactions with biological targets.

Case Study: CCR6 Modulation

A recent study explored the compound's ability to modulate CCR6 function, a receptor implicated in various diseases. The findings suggest that derivatives of this compound could lead to new therapeutic agents targeting conditions modulated by CCR6 .

Pharmaceutical Development

Drug Discovery

The compound is being investigated for its potential as a lead compound in drug discovery programs. Its unique structural features may contribute to the development of novel therapeutics with improved efficacy and selectivity.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A431 and A549. Mechanistic studies revealed that these compounds may induce apoptosis and inhibit key signaling pathways involved in cancer progression.

Industrial Applications

Use in Coatings and Textiles

The compound's properties make it suitable for applications in coatings and textile industries. It can act as a dispersant or dyeing agent due to its solubility and stability under various conditions.

| Industry | Application |

|---|---|

| Coatings | Dispersant for pigments |

| Textiles | Dyeing agent for synthetic fibers |

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-dimethylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group allows for specific interactions with molecular targets, influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs differ primarily in halogen substitution, heterocyclic core, or functional group arrangement. Key analogs include:

Table 1: Structural Comparison of Selected Analogs

*Molecular formula inferred from structural analysis.

Physicochemical Properties

- Methanol vs. Bromomethyl: The hydroxymethyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents. In contrast, bromomethyl analogs (e.g., 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine) exhibit higher reactivity in alkylation reactions .

- Heterocyclic Core : Pyridine derivatives generally exhibit higher thermal stability than pyrazole or benzene analogs due to aromatic nitrogen’s electron-withdrawing effects. For example, pyrazole-based analogs (e.g., compounds in ) show melting points of 129–161°C, influenced by sulfonamide and indole substituents .

Biological Activity

Overview

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol, with the molecular formula CHBrNO, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine substituent and a hydroxymethyl group, which may influence its interactions with biological targets. Its synthesis typically involves bromination of 3,5-dimethylpyridine followed by reduction, making it accessible for various research applications in medicinal chemistry and biology .

The biological activity of this compound is believed to stem from its ability to interact with specific biomolecules, such as enzymes and receptors. The presence of the bromine atom can enhance the compound's reactivity and binding affinity due to its electronegative nature, while the hydroxymethyl group may facilitate hydrogen bonding interactions crucial for biological efficacy .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated effective inhibition of bacterial growth at micromolar concentrations, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation. Specifically, the compound may inhibit certain kinases involved in tumor growth .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been systematically studied to identify critical features contributing to its biological activity.

| Compound | Modification | Biological Activity |

|---|---|---|

| A | No modification | Baseline activity |

| B | Removal of Br | Decreased potency |

| C | Hydroxymethyl to methoxy | Altered activity profile |

These studies highlight that both the bromine and hydroxymethyl groups are essential for maintaining the compound's biological effectiveness .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against MRSA. Results showed an IC value of approximately 1.5 µM, indicating strong antibacterial activity without significant cytotoxicity towards human cells .

- Cancer Cell Apoptosis : In another investigation involving breast cancer cell lines, treatment with this compound led to a significant increase in apoptotic markers after 24 hours of exposure. Flow cytometry analysis revealed that around 70% of cells underwent apoptosis at a concentration of 5 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Bromo-3,5-dimethylpyridin-2-yl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, bromination of a pre-functionalized pyridine scaffold using reagents like NBS (N-bromosuccinimide) under controlled temperature (e.g., 0–25°C) ensures regioselectivity. Optimization involves adjusting solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield .

- Validation : Monitor reaction progress via TLC or LCMS (e.g., m/z 246 [M+H]+ as in related brominated pyridines) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituents on the pyridine ring (e.g., bromine-induced deshielding at C4, methyl groups at C3/C5).

- LCMS-HRMS : Confirm molecular weight (exact mass ≈ 245.989 Da) and purity .

- HPLC : Use reverse-phase columns (e.g., C18) with gradients (e.g., 0.1% formic acid in acetonitrile/water) to assess purity (retention time ~1–2 minutes under SQD-FA05 conditions) .

Q. How can impurities or byproducts be removed during purification?

- Methodology :

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 10–50% ethyl acetate) to separate brominated isomers .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in further functionalization?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for bromine displacement reactions (e.g., SNAr with amines).

- Docking Studies : Predict steric/electronic effects of the 3,5-dimethyl groups on nucleophilic attack .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodology :

- Multi-Technique Cross-Validation : Compare NMR-derived bond lengths/angles with single-crystal X-ray diffraction data (e.g., SHELXL refinement).

- Dynamic NMR : Investigate conformational flexibility if crystallography shows static disorder .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.

- Kinetic Analysis : Monitor degradation via HPLC-MS and fit data to first-order kinetics to calculate half-lives .

- Advanced Tools : Use Arrhenius equations to extrapolate stability under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.